potassium;3-(benzenesulfonyl)benzenesulfonate
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Overview
Description
Potassium 3-(benzenesulfonyl)benzenesulfonate, with the chemical formula C₁₂H₉KO₅S₂, is a compound known for its applications in various chemical processes. This white crystalline powder is characterized by its potassium, phenylsulfonyl, and benzenesulfonate functional groups .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium 3-(benzenesulfonyl)benzenesulfonate typically involves the sulfonation of benzene derivatives followed by neutralization with potassium hydroxide. The reaction conditions often include:
Sulfonation: Benzene is treated with sulfur trioxide or chlorosulfonic acid to introduce the sulfonyl group.
Neutralization: The resulting sulfonic acid is neutralized with potassium hydroxide to form the potassium salt.
Industrial Production Methods
In industrial settings, the production of potassium 3-(benzenesulfonyl)benzenesulfonate follows similar synthetic routes but on a larger scale. The process involves:
Continuous Flow Reactors: To ensure consistent quality and yield.
Purification Steps: Including crystallization and filtration to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
Potassium 3-(benzenesulfonyl)benzenesulfonate undergoes various chemical reactions, including:
Substitution Reactions: Where the sulfonyl group can be replaced by other functional groups.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate are used under basic conditions.
Oxidation: Strong oxidizing agents such as potassium permanganate.
Reduction: Reducing agents like sodium borohydride.
Major Products
Substitution: Products include derivatives with different functional groups replacing the sulfonyl group.
Oxidation: Products include sulfonic acids or sulfonates.
Reduction: Products include reduced forms of the original compound.
Scientific Research Applications
Potassium 3-(benzenesulfonyl)benzenesulfonate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential effects on biological systems.
Medicine: Explored for its therapeutic properties and potential drug development.
Industry: Utilized in the production of dyes, detergents, and other industrial chemicals.
Mechanism of Action
The mechanism by which potassium 3-(benzenesulfonyl)benzenesulfonate exerts its effects involves:
Molecular Targets: Interaction with specific enzymes or receptors in biological systems.
Pathways: Modulation of biochemical pathways, including signal transduction and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- Potassium 4-(benzenesulfonyl)benzenesulfonate
- Sodium 3-(benzenesulfonyl)benzenesulfonate
- Calcium 3-(benzenesulfonyl)benzenesulfonate
Uniqueness
Potassium 3-(benzenesulfonyl)benzenesulfonate is unique due to its specific functional groups and the resulting chemical properties. Its potassium salt form offers distinct solubility and reactivity compared to its sodium or calcium counterparts.
Properties
IUPAC Name |
potassium;3-(benzenesulfonyl)benzenesulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O5S2.K/c13-18(14,10-5-2-1-3-6-10)11-7-4-8-12(9-11)19(15,16)17;/h1-9H,(H,15,16,17);/q;+1/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGJYOHAIVZXUML-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CC(=CC=C2)S(=O)(=O)[O-].[K+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CC(=CC=C2)S(=O)(=O)[O-].[K+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9KO5S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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